molecular formula C9H11ClO B13730037 (2-Chloro-1-methoxyethyl)benzene CAS No. 3898-26-8

(2-Chloro-1-methoxyethyl)benzene

Cat. No.: B13730037
CAS No.: 3898-26-8
M. Wt: 170.63 g/mol
InChI Key: CMBMUYICTPOEOA-UHFFFAOYSA-N
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Description

Structurally, it features a benzene ring attached to a 2-chloro-1-methoxyethyl group. The compound is synthesized via the reaction of styrene with sodium hypochlorite pentahydrate in methanol at 40°C, yielding a colorless oil with a moderate efficiency of 29% . Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.41–7.32 (m, 5H, aromatic), 4.36 (dd, J = 8.0/4.5 Hz, 1H, CH-O), 3.68 (dd, J = 11.5/8.0 Hz, 1H, CH₂Cl), 3.59 (dd, J = 11.5/4.5 Hz, 1H, CH₂Cl), 3.32 (s, 3H, OCH₃) .

This compound serves as an intermediate in organic synthesis, particularly in the preparation of α,β-unsaturated lactones and halogenated aromatic derivatives.

Properties

IUPAC Name

(2-chloro-1-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBMUYICTPOEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959828
Record name (2-Chloro-1-methoxyethyl)benzene
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Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3898-26-8
Record name (2-Chloro-1-methoxyethyl)benzene
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Record name (2-Chloro-1-methoxyethyl)benzene
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Record name (2-Chloro-1-methoxyethyl)benzene
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Record name (2-chloro-1-methoxyethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-methoxyethyl)benzene typically involves the reaction of benzene with appropriate reagents to introduce the chloro and methoxy groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-methoxyethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimized reaction conditions and purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 1-methoxy-2-phenylethanol, benzaldehyde, benzoic acid, and 1-methoxyethylbenzene .

Scientific Research Applications

(2-Chloro-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloro-1-methoxyethyl)benzene involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond with the nucleophile. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (2-Chloro-1-methoxyethyl)benzene with structurally or functionally analogous benzene derivatives:

Compound Name Structure CAS Number Physical State Key Features Applications
This compound Benzene + 2-chloro-1-methoxyethyl group N/A Colorless oil Chlorine and methoxy groups on ethyl side chain; moderate reactivity in SN2 reactions . Organic synthesis intermediate .
2-Chloro-4-methoxy-1-methylbenzene Benzene with 2-chloro, 4-methoxy, and 1-methyl substituents 54788-38-4 Solid (SDS data) Electron-withdrawing (Cl) and donating (OCH₃) groups; stable aromatic system . Unspecified (industrial intermediate) .
3-Methoxy-5-nitrosalicylaldehyde Benzene with 3-methoxy, 5-nitro, and aldehyde groups N/A Crystalline solid Nitro group enhances electrophilicity; used in Schiff base synthesis . Pharmaceutical intermediates .
2-(Chloromethoxy)-1,3-diisopropylbenzene Benzene with 2-chloromethoxy and 1,3-diisopropyl groups 258516-82-4 Liquid Bulky isopropyl groups hinder steric access; chloromethoxy enhances reactivity . Specialty chemical synthesis .
2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene Bis-aromatic system with chloro, methoxy, and ether linkages 146949-20-4 Solid High molecular complexity; potential use in polymer or ligand design . Advanced material precursor .

Key Comparative Analysis

Substituent Effects on Reactivity :

  • This compound exhibits moderate reactivity due to the β-chloroethyl group, which can undergo elimination or nucleophilic substitution . In contrast, 2-Chloro-4-methoxy-1-methylbenzene is more stable due to its fully substituted aromatic ring, limiting further reactions .
  • The chloromethoxy group in 2-(Chloromethoxy)-1,3-diisopropylbenzene increases electrophilicity, but steric hindrance from isopropyl groups restricts reaction pathways .

Synthetic Utility :

  • Compounds like 3-Methoxy-5-nitrosalicylaldehyde are tailored for pharmaceutical applications due to their nitro and aldehyde functional groups, enabling condensation reactions .
  • The bis-aromatic system in 146949-20-4 is suited for advanced materials, leveraging its ether linkages and chloro substituents for cross-linking or coordination chemistry .

Physical Properties :

  • Liquid or oily states (e.g., this compound) enhance solubility in organic solvents, favoring use in solution-phase reactions. Crystalline solids (e.g., 3-Methoxy-5-nitrosalicylaldehyde) are preferred for controlled crystallization processes .

Research Findings

  • Synthetic Pathways : this compound is synthesized via hypochlorite-mediated chlorination of styrene derivatives, a method less applicable to sterically hindered analogs like 2-(Chloromethoxy)-1,3-diisopropylbenzene .
  • Stability : Electron-donating groups (e.g., methoxy) in 2-Chloro-4-methoxy-1-methylbenzene stabilize the aromatic ring against electrophilic attack, whereas electron-withdrawing groups (e.g., nitro) in 3-Methoxy-5-nitrosalicylaldehyde increase susceptibility to nucleophilic substitution .

Biological Activity

(2-Chloro-1-methoxyethyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring. This unique structure influences its reactivity and interaction with biological systems. The compound is primarily utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry.

The mechanism of action of this compound involves its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The chloro group can be displaced by nucleophiles, forming covalent bonds with biomolecules. The methoxy group may enhance the compound's electron-donating capacity, affecting its reactivity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria were reported as follows:

Bacterial Strain MIC (µM)
Staphylococcus aureus5
Escherichia coli10
Acinetobacter baumannii8

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells, with IC50 values indicating effective cytotoxicity:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

These results highlight the potential of this compound in cancer therapy.

Study on Antimicrobial Efficacy

A recent investigation explored the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study involved treating infected mice with varying doses of the compound. Results showed a significant reduction in bacterial load compared to control groups, indicating its potential use in treating resistant infections .

Cytotoxicity Assessment

In another study focused on cytotoxicity, researchers treated several human cancer cell lines with this compound. The study found that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings suggest that further development could lead to novel anticancer therapies.

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